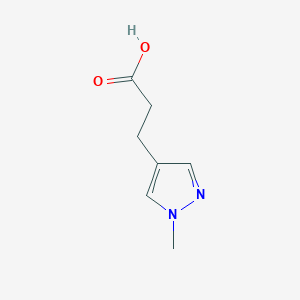

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

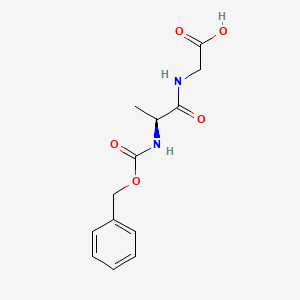

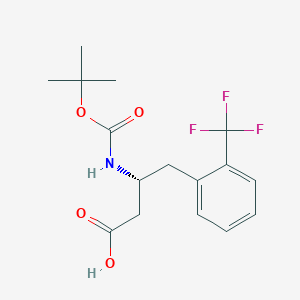

The compound "3-(1-methyl-1H-pyrazol-4-yl)propanoic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound has a propanoic acid substituent at the 3-position of the pyrazole ring and a methyl group at the 1-position, indicating its potential for various chemical reactions and applications in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a one-pot, four-component condensation reaction has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, which suggests that similar methodologies could be adapted for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . Additionally, the use of 3-methyl-1H-pyrazol-5(4H)-one as a starting material in the presence of an ionic liquid solvent indicates the versatility of pyrazole synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. X-ray crystallography has been used to unambiguously determine the structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, which could provide insights into the structural aspects of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . The presence of different substituents on the pyrazole ring can lead to various conformations and crystal packing arrangements .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For example, the N-arylation of 1H-pyrazole with aryl iodides and bromides has been successfully catalyzed by copper complexes, indicating that the pyrazole ring in 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid could participate in similar coupling reactions . The reactivity of pyrazole derivatives with different reagents and under various conditions can lead to a wide array of products with potential applications in medicinal chemistry and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid group in the compound can lead to the formation of hydrogen-bonded dimers in the solid state, as observed in related compounds . The substituents on the pyrazole ring can also affect the compound's solubility, melting point, and reactivity. Theoretical calculations, such as density functional theory (DFT), can provide further insights into the electronic structure and properties of these compounds .

科学的研究の応用

-

Antifungal Activity

- Field: Medicinal Chemistry

- Application: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Method: The compounds were synthesized and their antifungal activities were tested by an in vitro mycelia growth inhibition assay .

- Results: Most of the compounds displayed moderate to excellent activities .

-

Antileishmanial and Antimalarial Evaluation

- Field: Medicinal Chemistry

- Application: The compound was evaluated for its antileishmanial and antimalarial activities .

- Method: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .

- Results: The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Cytotoxic Efficiency

- Field: Medicinal Chemistry

- Application: The synthesized derivatives of the compound were evaluated for their in vitro cytotoxic efficiency .

- Method: The compounds were synthesized and their cytotoxic activities were tested .

- Results: All the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .

-

Antimicrobial Agents

- Field: Medicinal Chemistry

- Application: The compound was used in the synthesis of oxadiazole and pyrimidine bearing heterocyclic compounds as potential antimicrobial agents .

- Method: In silico molecular docking studies were performed .

- Results: The compound showed potential as an antimicrobial agent .

特性

IUPAC Name |

3-(1-methylpyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSFRVGFCBTSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426901 |

Source

|

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

CAS RN |

796845-56-2 |

Source

|

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。